![molecular formula C26H45NO6S B136092 Taurohyodeoxycholic acid CAS No. 2958-04-5](/img/structure/B136092.png)
Taurohyodeoxycholic acid
Overview
Description
Taurohyodeoxycholic acid is a bile acid taurine conjugate . It is a conjugate acid of a taurohyodeoxycholate . It is the tauroconjugated form of Hyodeoxycholic acid (HDCA), a dihydroxylated natural bile acid . Taurohyodeoxycholic acid can induce a biliary phospholipid secretion and suggests a hepatoprotective potential . It also can promote gallstone dissolution .
Synthesis Analysis
Large-scale production of TUDCA containing products has been achieved by balancing the bidirectional reactions through optimizing fermentation process of the engineered E. coli in fermenters . The fermentation medium was firstly optimized based on M9 medium using response surface methodology, leading to a glycerol and yeast extract modified M9-GY medium benefits for both cell growth and product conversion efficiency .
Molecular Structure Analysis
The molecular formula of Taurohyodeoxycholic acid is C26H45NO6S . The molecular weight is 499.7 g/mol . The IUPAC name is 2- [ [ (4 R )-4- [ (3 R ,5 R ,6 S ,8 S ,9 S ,10 R ,13 R ,14 S ,17 R )-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta [a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid .
Chemical Reactions Analysis
TUDCA has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . The mechanisms underlying this cytoprotective activity have been mainly attributed to alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR), which contributed to naming TUDCA as a chemical chaperone .
Physical And Chemical Properties Analysis
Taurohyodeoxycholic acid has a molecular formula of C26H45NO6S and a molecular weight of 499.7 g/mol .
Scientific Research Applications
Taurohyodeoxycholic Acid: Scientific Research Applications
Cholesterol Gallstone Dissolution: Taurohyodeoxycholic acid has been studied for its potential to dissolve cholesterol gallstones. Research suggests that this hydrophilic bile acid can effect partial dissolution of cholesterol gallstones in animal models, providing a non-surgical option for gallstone treatment .
Neurodegenerative Diseases: This bile acid has shown anti-apoptotic and neuroprotective activities, suggesting its therapeutic use as a disease-modifier in neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may help in reducing neuronal loss and improving survival pathways .
Biliary Composition Analysis: Studies have utilized taurohyodeoxycholic acid to understand its effects on biliary composition, which is crucial for diagnosing and treating various liver diseases .
Inflammatory Diseases: Taurohyodeoxycholic acid is being investigated for its therapeutic applications against inflammatory diseases. It has shown promise in both mouse models and human studies .
Neurological Disease Characterization: Preclinical studies have provided data supporting the use of taurohyodeoxycholic acid in neurological diseases characterized by apoptosis-induced neuronal loss. It inhibits proteins involved in apoptosis and upregulates cell survival pathways .
Traumatic Brain Injury (TBI): There is potential for taurohyodeoxycholic acid to offer neuroprotection in traumatic brain injury patients within the neurocritical care setting, based on preclinical studies describing its neuroprotective and systemic effects .
Anti-Neuroinflammation: Research indicates that taurohyodeoxycholic acid is neuroprotective in neurological diseases through anti-neuroinflammation, which involves TGR5-mediated signaling—a bile acid receptor known for alleviating liver ischemia/reperfusion-related inflammation .
Cholestatic Liver Diseases: It is synthesized in hepatocytes and is FDA-approved in the United States for the treatment of certain cholestatic liver diseases, highlighting its medical significance .
Effect of taurohyodeoxycholic acid on bile Tauroursodeoxycholic acid: a potential therapeutic tool in neurodegenerative diseases The Effects of Taurocholic Acid on Biliary Composition Tauroursodeoxycholic Acid Inhibits Clostridioides difficile Toxin TUDCA: A Promising Neuroprotective Agent - Restorative Medicine Application of Tauroursodeoxycholic Acid for Treatment of Neurological Disease Application of Tauroursodeoxycholic Acid for Treatment of TBI Tauroursodeoxycholic acid attenuates neuronal inflammation
Mechanism of Action
- Role : THDCA induces biliary phospholipid secretion, suggesting a hepatoprotective potential. Additionally, it promotes gallstone dissolution .
- Bile Acid Metabolism : THDCA affects bile acid metabolism, altering the bile acid pool. This modulation can influence cholesterol secretion and gallstone formation .
- Mitochondrial Stability : THDCA stabilizes mitochondrial membranes, preventing mitochondrial dysfunction and subsequent cell damage .
- Inhibition of Apoptosis : THDCA inhibits apoptosis by blocking calcium-mediated apoptotic pathways and caspase-12 activation .
Target of Action:
Biochemical Pathways
Safety and Hazards
Future Directions
TUDCA stands as a promising treatment for neurodegenerative diseases . While further clinical evidence is being accumulated for the other diseases, TUDCA is the first neurodegenerative disease being treated with hydrophilic bile acids . Additional prospective randomized studies are needed to confirm the efficacy and safety of this drug .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXPOCDLAFAFNT-BHYUGXBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952061 | |
Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taurohyodeoxycholic acid | |
CAS RN |
2958-04-5 | |
Record name | Taurohyodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAURINE HYODEOXYCHOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does THDCA influence bile lipid secretion?
A1: THDCA stimulates the secretion of both cholesterol and phospholipids in the bile [, , ]. Interestingly, it promotes a higher phospholipid/cholesterol secretory ratio compared to another bile acid, Tauroursodeoxycholic acid (TUDCA) [].
Q2: Can THDCA protect against cholestasis induced by other bile acids?
A2: Yes, studies show that THDCA can effectively prevent liver damage caused by Taurochenodeoxycholic acid (TCDCA) []. It achieves this by enhancing the biliary secretion of TCDCA, thereby reducing its accumulation in the liver [, ].
Q3: Does THDCA impact drug metabolism in the liver?
A3: Research suggests that THDCA can induce cytochrome P4503A (CYP3A) enzymes in the liver [, ]. This induction may contribute to its hepatoprotective effects by enhancing the metabolism and excretion of toxic bile acids [].
Q4: What is the role of P-glycoprotein in THDCA's mechanism of action?
A4: While not directly addressed in the research provided, it's hypothesized that THDCA-induced CYP3A overexpression might be associated with increased P-glycoprotein expression. This could facilitate the biliary excretion of toxic bile acids like TCDCA during cholestasis [].
Q5: What is the molecular formula and weight of THDCA?
A5: The molecular formula of THDCA is C26H44NO6S, and its molecular weight is 498.7 g/mol. Unfortunately, the provided research excerpts do not offer specific spectroscopic data for THDCA.
Q6: Is there information on the material compatibility, stability, and catalytic properties of THDCA?
A6: The provided research focuses primarily on THDCA's biological activity and effects. Information regarding material compatibility, stability under various conditions, catalytic properties, reaction mechanisms, selectivity, and related applications falls outside the scope of these studies.
Q7: What insights have computational chemistry and modeling provided into THDCA's activity?
A7: While the provided research doesn't delve into computational modeling of THDCA, one study investigating bile acid interactions with the epithelial sodium channel (ENaC) utilized photoaffinity labeling and functional experiments to demonstrate direct binding of bile acids, including THDCA, to ENaC subunits [, ]. This suggests potential for future computational studies to further elucidate binding mechanisms and SAR.
Q8: Are there details about THDCA's stability under various conditions, formulation strategies, and adherence to SHE regulations?
A8: The provided research primarily focuses on THDCA's biological activity and effects. Detailed information on its stability and formulation, as well as its environmental impact, degradation, recycling and waste management, and adherence to SHE regulations is not covered within these studies.
Q9: Has THDCA demonstrated efficacy in preclinical models of disease?
A9: Yes, THDCA has shown promising effects in preclinical models. In a mouse model of ulcerative colitis induced by trinitrobenzene sulfonic acid (TNBS), THDCA exhibited a protective effect [, ]. Additionally, it alleviated steatohepatitis in a mouse model of non-alcoholic steatohepatitis (NASH) induced by a methionine and choline deficient (MCD) diet [].
Q10: What about THDCA's performance in human clinical trials?
A10: While the provided research doesn't detail specific results from human clinical trials, one abstract mentions a double-blind controlled trial investigating THDCA's efficacy and safety in treating dyspeptic disturbances associated with gallstones or other hepatic disorders []. Another abstract mentions a preliminary report on THDCA's effect on biliary lipid secretion in humans [].
Q11: Is there information available on potential resistance mechanisms to THDCA or its toxicological profile?
A11: The provided research primarily focuses on THDCA's beneficial effects and mechanisms. It lacks information concerning potential resistance mechanisms or cross-resistance with other compounds. Regarding toxicology, studies in rats and dogs indicate that THDCA exhibits a favorable safety profile at therapeutic doses [, ]. Further research is needed to fully elucidate any potential long-term effects.
Q12: Does the research address THDCA's potential for immunogenicity, interactions with drug transporters and metabolizing enzymes, biocompatibility, or potential alternatives?
A12: The provided research primarily focuses on THDCA's impact on bile acid metabolism and associated effects. Information concerning its immunogenicity, interactions with drug transporters and metabolizing enzymes (beyond CYP3A induction), biocompatibility, biodegradability, and potential alternatives or substitutes is not covered in detail within these studies.
Q13: What is the historical context of THDCA research, and are there collaborative, interdisciplinary approaches driving its investigation?
A13: While the research doesn't offer a dedicated historical overview, it reflects an evolving understanding of THDCA's role in bile acid metabolism and potential therapeutic applications. The studies utilize a range of methodologies, highlighting interdisciplinary collaborations across fields like pharmacology, toxicology, and microbiology. Notably, research investigating THDCA's impact on the gut microbiota and its connection to metabolic diseases emphasizes the growing trend of cross-disciplinary research in understanding host-microbe interactions [, , , , , , ].
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